N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine: A Technical Guide
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, a critical protected nucleoside analog used in the synthesis of oligonucleotides for research, diagnostics, and therapeutic development.
Core Structure and Properties
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a derivative of 2'-deoxyadenosine (B1664071), a fundamental building block of DNA. To facilitate its use in automated solid-phase oligonucleotide synthesis, it is modified with two key protecting groups:
-
N6-Benzoyl Group: This group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling chemistry.
-
3'-O-Dimethoxytrityl (DMT) Group: The bulky DMT group protects the 3'-hydroxyl function, directing the phosphoramidite chemistry to the 5'-hydroxyl group for chain elongation in the 5' to 3' direction. This is in contrast to the more common 5'-O-DMT protected phosphoramidites used for synthesis in the 3' to 5' direction.
Physicochemical Data
| Property | N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine | N6-Benzoyladenosine |
| Molecular Formula | C₃₈H₃₅N₅O₆[1] | C₁₇H₁₇N₅O₅ |
| Molecular Weight | 657.7 g/mol [1] | 371.35 g/mol |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | Soluble in organic solvents (e.g., acetonitrile (B52724), dichloromethane) | Soluble in polar organic solvents |
| Melting Point | Not specified | 152 °C |
Note: The data presented above is for related compounds and should be used as a reference only.
Synthesis and Chemical Reactivity
The synthesis of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine involves a multi-step process requiring selective protection of the different functional groups on the 2'-deoxyadenosine molecule.
General Synthetic Approach
A plausible synthetic route involves the following key transformations:
-
N6-Benzoylation: The exocyclic amine of 2'-deoxyadenosine is first protected with a benzoyl group, typically using benzoyl chloride in the presence of a base.
-
Selective 5'-O-Silylation: To differentiate between the 3' and 5' hydroxyl groups, a temporary bulky silyl (B83357) protecting group (e.g., TBDMS) is selectively introduced at the 5'-position.
-
3'-O-DMT Protection: The free 3'-hydroxyl group is then reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base to introduce the DMT protecting group.
-
5'-O-Desilylation: The temporary silyl group at the 5'-position is selectively removed to yield the final product.
Chemical Reactivity and Deprotection
The protecting groups on N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine are designed to be stable during oligonucleotide synthesis but readily removable under specific conditions:
-
DMT Group: The acid-labile DMT group is cleaved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), during the detritylation step of each synthesis cycle.
-
Benzoyl Group: The benzoyl group is removed during the final deprotection step of the synthesized oligonucleotide, typically using a basic solution such as concentrated ammonium (B1175870) hydroxide.
Application in Oligonucleotide Synthesis
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a specialized building block for the synthesis of oligonucleotides in the 5' to 3' direction. This "reverse" synthesis is less common than the standard 3' to 5' approach but is valuable for specific applications, such as the synthesis of oligonucleotides with 3'-modifications or for certain diagnostic and therapeutic constructs.
Solid-Phase Oligonucleotide Synthesis Workflow
The incorporation of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine (as its 5'-phosphoramidite derivative) into a growing oligonucleotide chain on a solid support follows a well-established cycle of chemical reactions.
Caption: Workflow for 5' to 3' oligonucleotide synthesis.
Experimental Protocol: Incorporation into an Oligonucleotide
The following is a generalized protocol for the incorporation of a modified nucleoside phosphoramidite, such as the 5'-phosphoramidite derivative of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine-5'-CE phosphoramidite
-
Appropriate solid support (e.g., CPG) with the initial nucleoside attached
-
Activator solution (e.g., ethylthiotetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: The N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine-5'-CE phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and placed on the appropriate port of the DNA synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds through the following steps for each nucleotide addition: a. Detritylation: The 3'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution. b. Coupling: The phosphoramidite is activated by the activator solution and coupled to the free 3'-hydroxyl group of the growing chain. c. Capping: Any unreacted 3'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the N6-benzoyl groups) are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The final oligonucleotide is purified, typically by HPLC or PAGE, to remove any truncated sequences or other impurities.
Conclusion
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a valuable, albeit specialized, reagent for the chemical synthesis of oligonucleotides. Its unique 3'-O-DMT protection allows for the construction of nucleic acid chains in the 5' to 3' direction, enabling the creation of modified oligonucleotides for a wide range of applications in research, diagnostics, and the development of novel nucleic acid-based therapeutics. While specific physicochemical data for this compound is limited, its properties can be inferred from related, more common, protected nucleosides. The well-established protocols for solid-phase synthesis allow for its efficient incorporation into custom-designed oligonucleotides.
